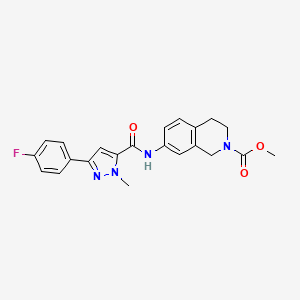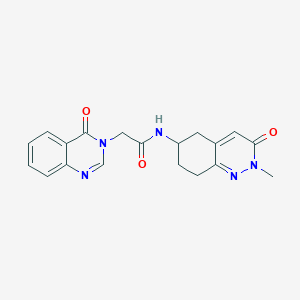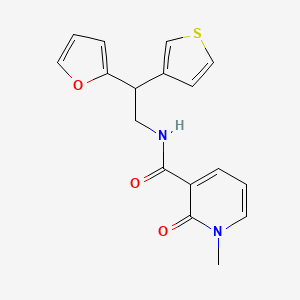![molecular formula C17H18FN3O3S B2450401 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309554-07-0](/img/structure/B2450401.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide” is a part of a series of compounds that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been discovered and characterized in a study .
Synthesis Analysis
The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
Synthesis and Structural Characterization
Pyrazole derivatives have been synthesized and characterized to explore their structural and electronic properties. For example, a study by Kumara et al. (2018) on a novel pyrazole derivative demonstrated its crystal structure, highlighting twisted conformation between pyrazole and thiophene rings, which was stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions. This structural analysis is crucial for understanding the molecular geometry and potential reactivity of such compounds (Kumara et al., 2018).
Anticonvulsant and Cytotoxic Activities
Further, pyrazole derivatives have been evaluated for anticonvulsant and cytotoxic activities. Ahsan et al. (2013) synthesized a series of indeno[1,2-c]pyrazole-2-carboxamide analogues, finding that certain compounds exhibited significant activity in the minimal clonic seizure model, suggesting potential for anticonvulsant applications (Ahsan et al., 2013). Additionally, Ahsan et al. (2018) reported on pyrazoline analogues evaluated for cytotoxicity against breast cancer cell lines, identifying compounds with promising cytotoxicity, indicating potential in cancer therapy research (Ahsan et al., 2018).
Antimicrobial Activities
Pyrazole derivatives have also shown promising results in antimicrobial studies. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives and screened them for antibacterial and antifungal activities, finding good activity against a range of pathogens, suggesting their potential as antimicrobial agents (Ragavan et al., 2010).
Mechanism of Action
properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-11-3-1-4-12(9-11)19-17(22)16-14-5-2-6-15(14)20-21(16)13-7-8-25(23,24)10-13/h1,3-4,9,13H,2,5-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTULMMPWLRRLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/no-structure.png)




![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)


![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2450338.png)

![2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2450341.png)